3-(4-Tert-butylphenyl)cyclobutan-1-amine
Description
3-(4-Tert-butylphenyl)cyclobutan-1-amine is a cyclobutane-based amine derivative featuring a bulky tert-butyl substituent at the para position of the phenyl ring. This compound is part of a broader class of cyclobutanamine scaffolds, which are valued in medicinal chemistry and materials science for their rigid, strained ring systems and tunable electronic properties.
Properties
Molecular Formula |
C14H21N |
|---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
3-(4-tert-butylphenyl)cyclobutan-1-amine |
InChI |
InChI=1S/C14H21N/c1-14(2,3)12-6-4-10(5-7-12)11-8-13(15)9-11/h4-7,11,13H,8-9,15H2,1-3H3 |
InChI Key |
JVZDDYSGASMLEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CC(C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations:
- Steric and Electronic Effects: The tert-butyl group in this compound provides significant steric hindrance, which may reduce reactivity in nucleophilic reactions compared to halogenated analogs.
- Lipophilicity: The tert-butyl group enhances lipophilicity (logP ~3–4 estimated), making the compound more membrane-permeable than polar derivatives like 3-(4-Fluorophenyl)-N-methylcyclobutan-1-amine (logP ~2.5) .
- Synthetic Accessibility: Halogenated analogs (e.g., 3-(3-chlorophenyl)cyclobutan-1-amine) are synthesized in high yields (70–80%) with excellent stereocontrol , but the tert-butyl derivative’s synthesis may require optimized conditions to manage steric challenges.
Challenges and Limitations
- Stereochemical Complexity: While demonstrates high dr and er for related compounds, achieving similar control for this compound may require specialized catalysts or chiral auxiliaries due to steric demands.
- Solubility Issues: The tert-butyl derivative’s low polarity could limit aqueous solubility, necessitating formulation strategies (e.g., salt formation, prodrugs) for biomedical applications.
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